molecular formula C8H10N2O4 B13320274 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13320274
M. Wt: 198.18 g/mol
InChI Key: VAKMHZQUDZXVFZ-UHFFFAOYSA-N
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Description

5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features an oxadiazole ring fused with an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxan-3-yl hydrazine with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Tetrahydro-2H-pyran-3-yl)-1,3,4-oxadiazole-2-ylmethanamine
  • 5-(Tetrahydro-2H-pyran-3-yl)-1,2,4-oxadiazole-3-carboxamide
  • 5-(Tetrahydro-2H-pyran-3-yl)-1,2,4-oxadiazole-3-thiol

Uniqueness

5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its specific combination of the oxadiazole ring and oxane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-(oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c11-8(12)6-9-7(14-10-6)5-2-1-3-13-4-5/h5H,1-4H2,(H,11,12)

InChI Key

VAKMHZQUDZXVFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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